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Compound of Interest

Compound Name: PSB-0788

Cat. No.: B15571659 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available preclinical data for the research

compound PSB-0788. A comprehensive search of scientific literature and toxicology databases

did not yield specific studies detailing its safety and toxicity profile, such as LD50 (median lethal

dose), NOAEL (No-Observed-Adverse-Effect Level), genotoxicity, carcinogenicity, or organ-

specific toxicity. The information presented herein is focused on its pharmacological

characterization.

Executive Summary
PSB-0788 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2] It

belongs to a class of xanthine-8-yl-benzenesulfonamide derivatives and is utilized in preclinical

research to investigate the physiological and pathophysiological roles of the A2BAR.[2][3] Due

to its high affinity and selectivity, particularly for human and rat A2B receptors, it serves as a

valuable pharmacological tool.[4][5] Its potential therapeutic applications are being explored in

chronic inflammatory diseases, such as asthma and chronic obstructive pulmonary disease

(COPD), as well as in oncology.[1][3][6][7] The absence of dedicated public safety and toxicity

studies necessitates that any future development of PSB-0788 or its analogs would require

rigorous toxicological evaluation.
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PSB-0788 is characterized by its high binding affinity (Ki) and functional potency (IC50) at the

A2B adenosine receptor. Its selectivity is species-dependent, showing high selectivity for

human and rat A2BARs but only moderate selectivity in mice.[4][5][8]

Table 1: Quantitative Pharmacological Data for PSB-0788

Parameter Species
Receptor
Subtype

Value Reference

Ki Human A2B 0.393 nM [1][2]

IC50 Human A2B 3.64 nM [1][2]

Selectivity Human & Rat A2B High [4][8]

Selectivity Mouse A2B vs A1 ~60-fold [4][8]

Mechanism of Action
PSB-0788 functions as a competitive antagonist at the A2B adenosine receptor. Adenosine

receptors (A1, A2A, A2B, and A3) are a class of G protein-coupled receptors (GPCRs) that

mediate the physiological effects of the endogenous nucleoside adenosine.[9][10] The A2B

receptor, in particular, is coupled to Gs and Gq proteins.[11] Its activation by adenosine, which

is often released under conditions of cellular stress or inflammation, leads to downstream

signaling cascades.

Gs Coupling: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic

adenosine monophosphate (cAMP).[6]

Gq Coupling: Activation of phospholipase C (PLC), resulting in the generation of inositol

trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular

calcium and activate protein kinase C (PKC).[11]

By blocking the binding of adenosine to the A2BAR, PSB-0788 inhibits these downstream

signaling events. This antagonism is the basis for its potential therapeutic effects in diseases

where A2BAR signaling is upregulated, such as in certain inflammatory conditions and cancers.

[6]
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Signaling Pathway and Experimental Workflow
Visualization
The following diagrams illustrate the mechanism of action of PSB-0788 and a general workflow

for its characterization.
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Click to download full resolution via product page

Caption: A2B Adenosine Receptor Signaling Pathway and PSB-0788 Antagonism.
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Caption: General Experimental Workflow for Pharmacological Profiling of PSB-0788.

Experimental Protocols
While specific toxicology protocols for PSB-0788 are not available, the pharmacological data

were generated using standard preclinical methodologies.

Radioligand Binding Assays
The affinity (Ki) of PSB-0788 for adenosine receptor subtypes is determined via competitive

radioligand binding assays.

Source Material: Membranes are prepared from cell lines (e.g., HEK-293) stably expressing

the recombinant human, rat, or mouse A1, A2A, A2B, or A3 adenosine receptor.
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Radioligand: A subtype-selective radiolabeled ligand (e.g., [3H]PSB-603 for A2BAR) is used

at a concentration near its Kd value.

Incubation: Receptor membranes are incubated with the radioligand in the presence of

increasing concentrations of the unlabeled test compound (PSB-0788).

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating

bound from free radioligand.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The IC50 values (concentration of PSB-0788 that inhibits 50% of specific

radioligand binding) are determined by nonlinear regression analysis. Ki values are then

calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration and Kd is the dissociation constant of the radioligand.

Ex Vivo Vascular Reactivity Studies
The functional effect of PSB-0788 has been assessed in isolated tissue preparations, such as

rat aortic rings.[12]

Tissue Preparation: Aortic rings are harvested from adult rats and mounted in an organ bath

containing an oxygenated physiological salt solution at 37°C.[12]

Pre-contraction: The rings are pre-contracted to a sub-maximal level with an agonist like

norepinephrine.[12]

Inhibitor Application: Tissues are pre-incubated with PSB-0788 (e.g., 10 μM) or vehicle

control.[12]

Adenosine Challenge: A cumulative concentration-response curve to adenosine is generated

to induce relaxation.

Measurement: Changes in isometric tension are recorded to quantify the degree of

relaxation.
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Analysis: The effect of PSB-0788 is determined by comparing the adenosine-induced

relaxation in its presence versus its absence. In these studies, PSB-0788 did not alter

adenosine-induced relaxation, suggesting A2B receptors play a minimal role in this specific

ex vivo model.[12]

Potential Safety and Toxicity Considerations
(Inferred)
In the absence of direct toxicological data, potential safety considerations must be inferred from

the known biological roles of the A2B adenosine receptor.

Cardiovascular System: Adenosine receptors are crucial in regulating cardiac function and

vascular tone.[9] While studies in rat aorta suggest a limited role for A2BAR in adenosine-

induced vasodilation, its function in other vascular beds or under pathological conditions

could be different.[12]

Immune and Inflammatory Systems: The A2BAR is implicated in both pro- and anti-

inflammatory processes.[5] Its expression is often upregulated on immune cells like mast

cells, macrophages, and dendritic cells.[6] Antagonism by PSB-0788 could modulate

immune responses, which may be therapeutically desirable in chronic inflammatory diseases

but could also lead to unintended immunological effects.

Oncology: A2BAR blockade is being investigated as an anti-cancer strategy, as the receptor

can promote tumor growth and metastasis.[6] The long-term consequences of systemic

A2BAR blockade on non-cancerous tissues would need to be thoroughly evaluated.

Species Differences: The noted difference in selectivity between rodents and humans

highlights a critical consideration for preclinical toxicology.[4][8] A compound appearing safe

in mice might have a different profile in rats or humans due to off-target effects at other

adenosine receptors.

Conclusion and Future Directions
PSB-0788 is a well-characterized, high-affinity A2BAR antagonist that serves as a critical tool

for preclinical research. Its pharmacological profile demonstrates high potency and selectivity in

human and rat systems. While it holds promise for investigating therapeutic strategies in
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inflammation and oncology, the complete lack of publicly available safety and toxicity data is a

major gap. To advance PSB-0788 or any related compound towards clinical consideration, a

comprehensive preclinical safety program is mandatory. This would include, at a minimum, in

vitro cytotoxicity and genotoxicity assays, single- and repeat-dose in vivo toxicity studies in

relevant animal species, and cardiovascular safety pharmacology assessments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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